molecular formula C8H5BrFNO B11765534 5-Bromo-4-fluoro-2,3-dihydro-1H-indol-2-one

5-Bromo-4-fluoro-2,3-dihydro-1H-indol-2-one

Cat. No.: B11765534
M. Wt: 230.03 g/mol
InChI Key: HRXCYGPHPDAXEE-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-indol-2-one typically involves the bromination and fluorination of indole derivatives. One common method includes the reaction of 5-bromoindole with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical transformations.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-4-fluoro-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar in structure but with different substitution patterns.

    5-Bromoindole: Lacks the fluorine substitution, leading to different chemical properties and reactivity.

    4-Fluoroindole: Lacks the bromine substitution, affecting its biological activity and applications.

Uniqueness

5-Bromo-4-fluoro-2,3-dihydro-1H-indol-2-one is unique due to its specific bromine and fluorine substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

5-bromo-4-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5BrFNO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12)

InChI Key

HRXCYGPHPDAXEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2F)Br)NC1=O

Origin of Product

United States

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